molecular formula C21H29N5O6S B1665132 APD597 CAS No. 897732-93-3

APD597

カタログ番号: B1665132
CAS番号: 897732-93-3
分子量: 479.6 g/mol
InChIキー: WPDCHTSXOPUOII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ADP-597の合成には、カルボン酸基を有するピペリジン環の形成が含まれます。詳細な合成経路と反応条件は、パブリックドメインでは容易に入手できません。

工業生産方法

ADP-597の工業生産方法は明示的に文書化されていません。一般的に、このような化合物の製造には、中間体の調製、精製、および制御された条件下での最終生成物の形成を含む、複数段階の有機合成プロセスが含まれます。

化学反応の分析

反応の種類

ADP-597は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて、対応する酸化生成物を形成することができます。

    還元: 還元反応により、ADP-597をその還元型に変換することができます。

    置換: この化合物は、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。これらの反応の条件は、目的の結果に応じて異なります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が得られる場合がある一方、還元によりADP-597の還元型が生成される可能性があります。

科学研究への応用

    化学: この化合物は、Gタンパク質共役受容体とそのアゴニストの挙動を理解するための研究に使用されています。

    生物学: ADP-597は、グルコース恒常性における役割を含む、GPR119活性化の生理学的効果を研究するために使用されます。

    医学: ADP-597の主な医療用途は、2型糖尿病の治療であり、血糖値を調節するのに役立ちます。

    産業: この化合物は、製薬における潜在的な用途から、産業研究開発にとって貴重です

科学的研究の応用

作用機序

ADP-597は、Gタンパク質共役受容体119(GPR119)のアゴニストとして作用することにより、その効果を発揮します。この受容体は、グルコース恒常性とインスリン分泌の調節に関与しています。 ADP-597による活性化により、GPR119はインクレチンホルモンの放出を刺激し、それによりインスリン分泌が強化され、血糖コントロールが改善されます .

類似の化合物との比較

類似の化合物

ADP-597の独自性

ADP-597は、上記の抗血小板剤とは異なる、GPR119受容体の特異的なアゴニストとしての作用が特徴です。2型糖尿病の治療における主な用途は、異なる受容体や経路を標的とする他の化合物とは異なります。

類似化合物との比較

Similar Compounds

Uniqueness of ADP-597

ADP-597 is unique in its specific action as an agonist of the GPR119 receptor, which is distinct from the antiplatelet agents mentioned above. Its primary application in the treatment of Type 2 diabetes mellitus sets it apart from other compounds that target different receptors and pathways.

特性

IUPAC Name

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDCHTSXOPUOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237885
Record name ADP-597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897732-93-3
Record name ADP-597
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897732933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ADP-597
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADP-597
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADP-597
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345354O7AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) (degassed by bubbling N2 through it for 30 minutes) at 20°C under nitrogen (this mixture was also degassed by vacuum / N2 six times). After a few minutes a yellow suspension had formed. This was added by pipette to a mixture of isopropyl 4-(6-chloro-5-methoxypyrimidin-4-yloxy)piperidine-1-carboxylate (4.19 g, 12.71 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (2.366 g, 12.71 mmol) and Sodium tert-butoxide (2.333 mL, 19.06 mmol) in toluene (40 mL) at 60°C under nitrogen. The resulting mixture was degassed using N2 / vacuum six times. The resulting suspension was stirred at 60 °C for 18 hours. Sodium tert-butoxide (2.333 mL, 19.06 mmol) was added to the reaction mixture followed by another amount of pre-formed catalyst using Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) as above. The mixture was heated at 60°C for 7 hours then further catalyst added using Bis[(2-diphenylphosphino)phenyl] ether (0.274 g, 0.51 mmol) was added in one portion to Palladium(II) acetate (0.057 g, 0.25 mmol) in toluene (5 mL) as above. The mixture was stirred at 60°C for 18 hours. Work up was by diluting with water (30 ml) and DCM (100 ml) then filtering through a pad of celite and washing through well with DCM (6 x 50 ml). The organic layer was dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography (330g column), elution gradient 0 to 100% EtOAc in heptane (material applied in DCM). Pure fractions were evaporated to dryness to leave a yellow solid, EN05005-04-01. The solid was triturated with Et2O (20 ml) and the solid filtered off and washed with Et2O (2 x 10ml) then heptane ( 2 x 10ml) to afford isopropyl 4-(5-methoxy-6-(2-methyl-6-(methylsulfonyl)pyridin-3-ylamino)pyrimidin-4-yloxy)piperidine-1-carboxylate (4.78 g, 78 %), EN05005-04-02, as a white solid.
Quantity
0.0191 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.0127 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four
Quantity
0.000508 mol
Type
catalyst
Reaction Step Five
Quantity
0.000254 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (14.7 g, 44.6 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (8.20 g, 44.0 mmol), palladium acetate (0.50 g, 2.23 mmol), 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phospha-bicyclo[3.3.3]undecane (1.65 ml, 4.64 mmol), and sodium 2-methylpropan-2-olate (6.50 g, 67.6 mmol) in dioxane (300 mL) were stirred at 90° C. for 1 h and then at 60° C. overnight. The reaction mixture was cooled and filtered. The solid was washed with ethyl acetate. The filtrate was concentrated and the residue was purified by silica gel column chromatography using hexane/ethyl acetate (1:2). The fractions containing only the product were collected, and concentrated to give the title compound (4.6 g, 22%) that was crystallized from ethyl acetate/hexane as a white solid. The fractions containing the product contaminated with impurities were concentrated and the residue was further purified by recrystallization from ethanol to give the title compound (2.5 g, 12%) as a white solid. The two combined to give 7.1 g of the title compound in 34% yield. Exact mass calculated for C21H29N5O6S: 479.2. Found: LCMS m/z=480.4 (M+H+); 1H NMR (400 MHz, CDCl3) δ 1.27 (d, J=6.3 Hz, 6H), 1.80-1.85 (m, 2H), 2.02-2.07 (m, 2H), 2.66 (s, 3H), 3.19 (s, 3H), 3.38-3.45 (m, 2H), 3.78-3.83 (m, 2H), 4.01 (s, 3H), 4.91-4.97 (m, 1H), 5.38-5.42 (m, 1H), 7.30 (s, 1H), 7.97 (d, J=8.6 Hz, 1H), 8.20 (s, 1H), 9.01-9.04 (d, J=8.6 Hz, 1H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
22%

Synthesis routes and methods III

Procedure details

A mixture of 4-(6-chloro-5-methoxy-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid isopropyl ester (611 mg, 1.85 mmol), 2-methyl-6-(methylsulfonyl)pyridin-3-amine (345 mg, 1.85 mmol), palladium acetate (37.2 mg, 0.166 mmol), 2,8,9-triisobutyl-2,5,8,9-tetraaza-1-phospha-bicyclo[3.3.3]undecane (118 μl, 0.332 mmol), and sodium 2-methylpropan-2-olate (267 mg, 2.78 mmol) in 15 mL dioxane was heated under microwave irradiation at 120° C. After 2 h, mixture was purified by HPLC; fractions containing product were collected and concentrated. Residue was extracted with 1M NaOH and CH2Cl2. Organic phases were dried over MgSO4, filtered, and concentrated. Residue was re-purified by column chromatography (AcOEt/hexane 5:1). Fractions containing product were concentrated, treated with 4M HCl and concentrated to give 4-[6-(6-methanesulfonyl-2-methyl-pyridin-3-ylamino)-5-methoxy-pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester as a white solid (HCl salt, 326 mg, 34%). 1HNMR (MeOH-d4, 400 MHz) δ 1.23-1.24 (d, J=6.2 Hz, 6H), 1.77-1.85 (m, 2H), 2.01-2.07 (m, 2H), 2.59 (s, 3H), 3.20 (s, 3H), 3.40-3.46 (m, 2H), 3.71-3.77 (m, 2H), 3.98 (s, 3H), 4.83-4.89 (m, 1H), 5.41-5.46 (m, 1H), 7.97-7.99 (d, J=8.3 Hz, 1H), 8.11 (s, 1H), 8.29-8.31 (d, J=8.3 Hz, 1H). Exact mass calculated for C21H29N5O6S 479.18 found 480.2 (MH+).
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
118 μL
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
37.2 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APD597
Reactant of Route 2
Reactant of Route 2
APD597
Reactant of Route 3
Reactant of Route 3
APD597
Reactant of Route 4
Reactant of Route 4
APD597
Reactant of Route 5
Reactant of Route 5
APD597
Reactant of Route 6
Reactant of Route 6
APD597

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。